4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-benzoyl-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S.ClH/c1-19-9-7-12-23-24(19)28-27(33-23)30(18-8-17-29(2)3)26(32)22-15-13-21(14-16-22)25(31)20-10-5-4-6-11-20;/h4-7,9-16H,8,17-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNTZMMZWOQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article presents an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following molecular formula: C27H27N3O2S, indicating a complex structure that incorporates a benzothiazole moiety, which is often associated with various pharmacological activities.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis. A study reported that certain benzothiazole derivatives exhibited moderate to good anti-tubercular activity, with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM against pathogenic strains .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | MIC (µM) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 98 |
| 7b | 0.32 | 95 |
| 7c | NT | 90 |
| INH | 0.2 | 99 |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been investigated. Thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anti-cancer properties .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | A-431 | 1.98 |
| Compound C | HT29 | <10 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups in the compound significantly influences its biological activity. For instance:
- The thiazole ring is essential for both anti-tubercular and anti-cancer activities.
- The dimethylamino group enhances solubility and potentially increases bioavailability.
- Substituents on the phenyl ring can modulate activity; electron-donating groups tend to enhance cytotoxicity.
Case Studies
- Anti-Tubercular Efficacy : A study focused on synthesizing new benzothiazole derivatives and evaluating their efficacy against M. tuberculosis H37Rv strain showed that compounds with a similar framework to our target exhibited promising results, with some compounds achieving over 90% inhibition at low concentrations .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various thiazole derivatives on Jurkat and HT29 cells, revealing that modifications in the benzothiazole structure led to significant variations in potency, with some compounds showing enhanced apoptosis induction compared to standard treatments .
Q & A
Q. Biological Assays :
- In vitro : MTT assay (IC50 values against cancer cell lines, e.g., MCF-7, A549).
- In vivo : Xenograft models (tumor volume reduction metrics).
Computational Modeling : Molecular docking (PDB: EGFR kinase domain) to predict binding affinities .
Q. How should researchers address discrepancies in IC50 values reported across different studies?
- Troubleshooting :
- Assay Standardization : Ensure consistent cell viability protocols (e.g., ATP-based vs. resazurin assays).
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Account for variations in cell passage number and culture conditions .
Methodological Notes
- Synthesis Challenges : Dimethylamino group instability under acidic conditions necessitates pH control during purification .
- Biological Assays : Use fresh DMSO stock solutions (<1% v/v) to avoid solvent toxicity artifacts .
- Data Interpretation : Cross-validate binding studies (e.g., SPR and fluorescence quenching) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
